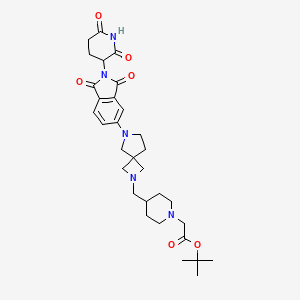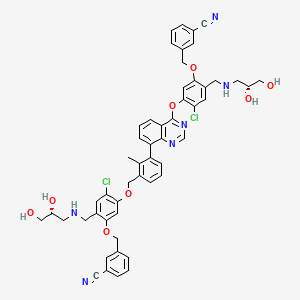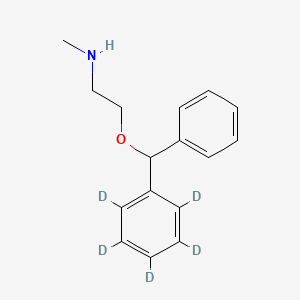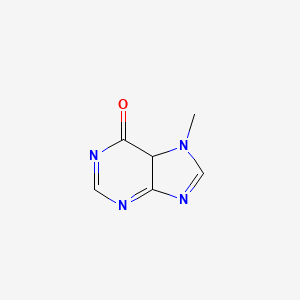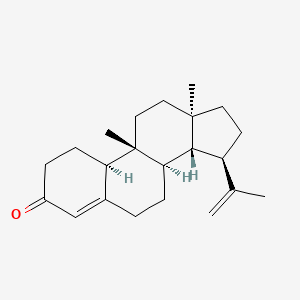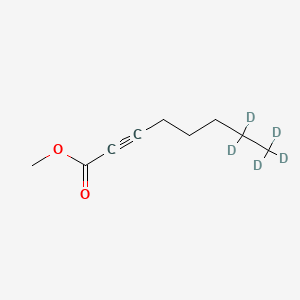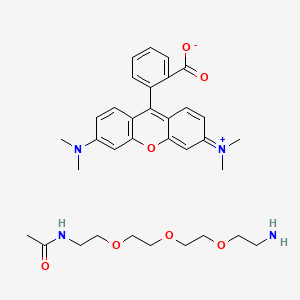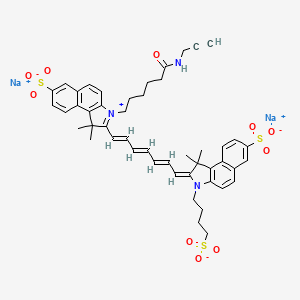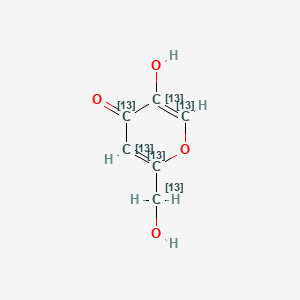
Cathepsin G(1-5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathepsin G is a serine protease that plays a crucial role in the immune system. It is primarily found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. This enzyme is involved in the degradation of proteins and peptides, contributing to the immune response by breaking down pathogens and facilitating tissue remodeling at sites of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding Cathepsin G is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Cathepsin G involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where they produce the enzyme in significant quantities. The enzyme is then extracted and purified through a series of filtration and chromatography steps to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cathepsin G undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
The enzyme exhibits dual specificity, combining trypsin and chymotrypsin-like properties. It can cleave peptide bonds formed by the carboxyl group of both positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues . Common reagents used in these reactions include specific substrates that mimic the natural targets of Cathepsin G, as well as inhibitors that can modulate its activity .
Major Products Formed
The major products formed from the reactions catalyzed by Cathepsin G are smaller peptides and amino acids. These products result from the cleavage of larger protein substrates, contributing to the degradation and recycling of cellular components .
Scientific Research Applications
Cathepsin G has a wide range of scientific research applications:
Chemistry: It is used in studies involving protein degradation and peptide synthesis.
Industry: The enzyme is utilized in the production of pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
Cathepsin G exerts its effects through proteolytic cleavage of peptide bonds in proteins and peptides. It targets specific amino acid residues, leading to the breakdown of substrates into smaller fragments. This process is essential for the regulation of immune responses, as it activates and mobilizes immune cells to sites of infection or tissue damage . The enzyme also modulates the activity of cytokines and chemokines, contributing to the inflammatory response .
Comparison with Similar Compounds
Cathepsin G is part of a family of serine proteases that includes other enzymes such as neutrophil elastase and proteinase 3. While all these enzymes share similar proteolytic functions, Cathepsin G is unique in its dual specificity, allowing it to cleave both trypsin-like and chymotrypsin-like substrates . This property distinguishes it from other serine proteases, which typically have more restricted substrate specificities .
List of Similar Compounds
- Neutrophil elastase
- Proteinase 3
- Chymotrypsin
- Trypsin
Cathepsin G’s unique ability to target a broader range of substrates makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H42N8O6 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1 |
InChI Key |
GVOAJEJRLHTQNZ-LYHUEXMXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
